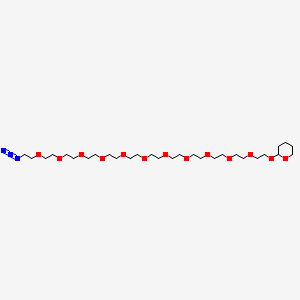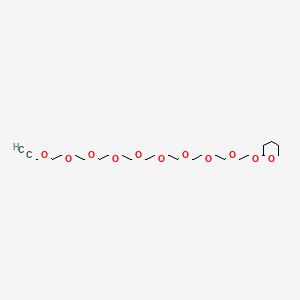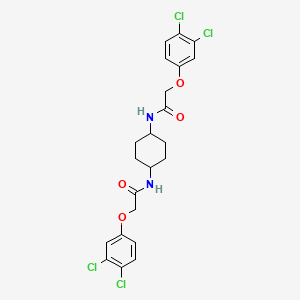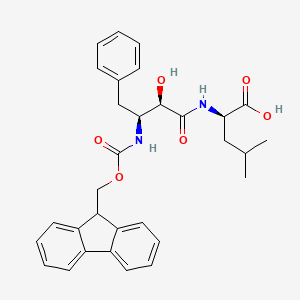
Nioch 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nioch 14 ist ein chemisch synthetisiertes antivirales Mittel, das eine signifikante Wirksamkeit gegen Orthopoxviren, einschließlich des Pockenviren, gezeigt hat. Es ist ein Derivat der Tricyclodicarbonsäure und wurde als potenzielle Behandlung für Pocken und andere Orthopoxvirusinfektionen entwickelt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Reaktion zwischen anelliertem Bernsteinsäureanhydrid und anderen chemischen Reagenzien unter bestimmten Bedingungen. Die industrielle Produktion von this compound folgt einer ähnlichen Syntheseroute, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
The synthesis of Nioch 14 involves the reaction between annulated succinic anhydride and other chemical reagents under specific conditions. The industrial production of this compound follows a similar synthetic route, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Nioch 14 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate der Tricyclodicarbonsäure, die die antiviralen Eigenschaften der Stammverbindung behalten .
Wissenschaftliche Forschungsanwendungen
Nioch 14 wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Es hat in Tiermodellen eine signifikante Wirksamkeit bei der Reduzierung der Infektionsraten und der Viruslast gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Pocken und anderen Orthopoxvirusinfektionen macht. Darüber hinaus wird this compound auf seine potenzielle Verwendung in Kombinationstherapien mit anderen antiviralen Mitteln untersucht, um seine Wirksamkeit zu erhöhen .
Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es das VP37-Protein von Orthopoxviren angreift. Dieses Protein ist essentiell für den viralen Replikationsprozess, und durch Hemmung seiner Funktion verhindert this compound effektiv die Ausbreitung des Virus im Wirt. Die molekularen Wege, die an diesem Mechanismus beteiligt sind, umfassen die Störung des viralen Austritts und die Hemmung der viralen DNA-Replikation .
Wirkmechanismus
Nioch 14 exerts its antiviral effects by targeting the VP37 protein of orthopoxviruses. This protein is essential for the viral replication process, and by inhibiting its function, this compound effectively prevents the virus from spreading within the host. The molecular pathways involved in this mechanism include the disruption of viral egress and the inhibition of viral DNA replication .
Vergleich Mit ähnlichen Verbindungen
Nioch 14 ist ähnlichen antiviralen Mitteln wie Tecovirimat und Brincidofovir ähnlich. Es ist einzigartig in seiner chemischen Struktur und seinem Wirkmechanismus. Während Tecovirimat ein Derivat von Pyrrolodion ist, ist this compound ein Derivat der Tricyclodicarbonsäure. Dieser strukturelle Unterschied trägt zu seinen einzigartigen antiviralen Eigenschaften und potenziellen Vorteilen bei der Behandlung von Orthopoxvirusinfektionen bei .
Eigenschaften
Molekularformel |
C19H17F3N2O4 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(27)28/h1-6,10-15H,7H2,(H,23,25)(H,24,26)(H,27,28) |
InChI-Schlüssel |
YDHJUPUAMAWEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)


![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)






![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
